molecular formula C11H11Cl4N3OS B11712421 N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11712421
M. Wt: 375.1 g/mol
InChI Key: JKJDNHVJIRDWKW-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and a carbamothioyl group. It is often used in research due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide typically involves the reaction of 2-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction times can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide stands out due to its specific combination of chlorine atoms and the carbamothioyl group, which confer unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11Cl4N3OS

Molecular Weight

375.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H11Cl4N3OS/c1-6(19)16-9(11(13,14)15)18-10(20)17-8-5-3-2-4-7(8)12/h2-5,9H,1H3,(H,16,19)(H2,17,18,20)

InChI Key

JKJDNHVJIRDWKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl

Origin of Product

United States

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